molecular formula C25H33N3O5 B11075463 Ethyl 4-(3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11075463
M. Wt: 455.5 g/mol
InChI Key: SMSSQLKFTDZCQN-UHFFFAOYSA-N
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Description

ETHYL 4-(3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE is a complex organic compound that features a piperidine moiety, a pyrrolidinyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via a condensation reaction with a suitable diketone.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidinyl moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-(3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE involves its interaction with specific molecular targets. The piperidine and pyrrolidinyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(3-{4-[(4-METHOXYPHENYL)-1-PIPERAZINYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE): This compound has a similar structure but with a methoxyphenyl group instead of a methylpiperidino group.

    ETHYL 4-(3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE: Another similar compound with slight variations in the substituents.

Uniqueness

The uniqueness of ETHYL 4-(3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

Molecular Formula

C25H33N3O5

Molecular Weight

455.5 g/mol

IUPAC Name

ethyl 4-[3-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C25H33N3O5/c1-3-33-25(32)19-4-6-20(7-5-19)28-22(29)16-21(24(28)31)26-14-10-18(11-15-26)23(30)27-12-8-17(2)9-13-27/h4-7,17-18,21H,3,8-16H2,1-2H3

InChI Key

SMSSQLKFTDZCQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N4CCC(CC4)C

Origin of Product

United States

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